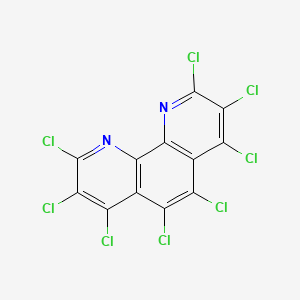
Benzyl 3-nitriloalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-nitriloalaninate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of alanine, an amino acid, and features a benzyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-nitriloalaninate typically involves the reaction of benzylamine with 3-nitroalanine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 3-nitriloalaninate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzyl derivatives, while reduction can produce benzylamine derivatives.
Aplicaciones Científicas De Investigación
Benzyl 3-nitriloalaninate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzyl 3-nitriloalaninate involves its interaction with specific molecular targets. The benzyl group can enhance the compound’s ability to penetrate biological membranes, while the nitriloalaninate moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Benzylamine: A simpler compound with a benzyl group attached to an amine.
3-Nitroalanine: The parent compound without the benzyl group.
Benzyl 3-nitroaniline: A related compound with a nitro group instead of a nitrilo group.
Uniqueness: Benzyl 3-nitriloalaninate is unique due to the presence of both the benzyl and nitriloalaninate groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
59319-88-9 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
benzyl 2-amino-2-cyanoacetate |
InChI |
InChI=1S/C10H10N2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,7,12H2 |
Clave InChI |
BIAHCDGTHBPHIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


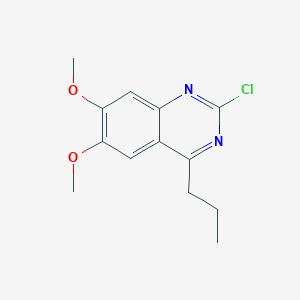
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)

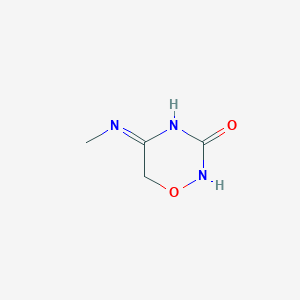
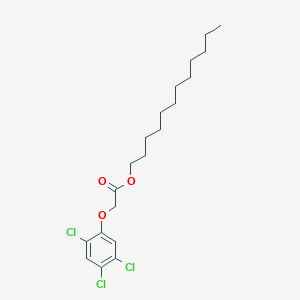
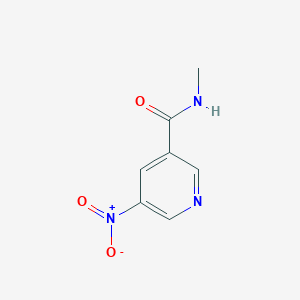
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)


